molecular formula C28H52N2 B8517285 (1Z)-3,12-Dinonyl-1,2-diazacyclododeca-1,5,9-triene CAS No. 70927-51-4

(1Z)-3,12-Dinonyl-1,2-diazacyclododeca-1,5,9-triene

Cat. No. B8517285
Key on ui cas rn: 70927-51-4
M. Wt: 416.7 g/mol
InChI Key: BBTRCYYUMSSYHU-UHFFFAOYSA-N
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Patent
US04195165

Procedure details

If there are used in the manner described under (a), instead of 942 g (3.79 mols) of 3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene, 100 g (0.24 mol) of crude 3,12-dinonyl-1,2-diaza-1,5,9-cyclododecatriene (diastereoisomeric mixture) and correspondingly reduced amounts of catalyst and solvent, with otherwise the same procedure, there is obtained, as the main fraction, 40.4 g (40% of theory) of 10.19-diaminooctacosane [m.p. 33°-37° C.; IR (CH2Cl2) inter alia bands at 3225 and 1582 cm-1 ].
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
942 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC(CCCCCCCCC(N)CCC)CCC.C(C1CC=CCCC=CCC(CCC)N=N1)CC.[CH2:37]([CH:46]1[CH2:57][CH:56]=[CH:55][CH2:54][CH2:53][CH:52]=[CH:51][CH2:50][CH:49]([CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH3:66])[N:48]=[N:47]1)[CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45]>>[NH2:47][CH:46]([CH2:57][CH2:56][CH2:55][CH2:54][CH2:53][CH2:52][CH2:51][CH2:50][CH:49]([NH2:48])[CH2:58][CH2:59][CH2:60][CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH3:66])[CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH3:45]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(CCC)CCCCCCCCC(CCC)N
Step Two
Name
3,12-dipropyl-1,2-diaza-1,5,9-cyclododecatriene
Quantity
942 g
Type
reactant
Smiles
C(CC)C1N=NC(CC=CCCC=CC1)CCC
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCC)C1N=NC(CC=CCCC=CC1)CCCCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(CCCCCCCCC)CCCCCCCCC(CCCCCCCCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 40.4 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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